molecular formula C6H14Cl4N4 B1682335 1,2,4,5-Benzenetetramine tetrahydrochloride CAS No. 4506-66-5

1,2,4,5-Benzenetetramine tetrahydrochloride

Cat. No. B1682335
CAS RN: 4506-66-5
M. Wt: 284 g/mol
InChI Key: BZDGCIJWPWHAOF-UHFFFAOYSA-N
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Description

1,2,4,5-Benzenetetramine tetrahydrochloride is widely used as a novel source of carbon and nitrogen in synthesizing benzimidazole-linked polymers and carbon dot nanomaterials .


Synthesis Analysis

The compound has been used in the synthesis of highly conjugated and crystalline covalent organic frameworks (hcc-COFs) through a light-promoted synthesis process . It has also been used in the synthesis of polymer grade monomer TAB·4HCl , and red-emitting carbon dots via a one-step solvothermal method .


Molecular Structure Analysis

The molecular formula of 1,2,4,5-Benzenetetramine tetrahydrochloride is C6H14Cl4N4 . The InChI string is InChI=1S/C6H10N4.4ClH/c7-3-1-4 (8)6 (10)2-5 (3)9;;;;/h1-2H,7-10H2;4*1H . The Canonical SMILES string is C1=C (C (=CC (=C1N)N)N)N.Cl.Cl.Cl.Cl .


Chemical Reactions Analysis

The compound has been involved in the synthesis of highly conjugated and crystalline covalent organic frameworks (hcc-COFs) through a light-promoted synthesis process . It has also been used in the synthesis of polymer grade monomer TAB·4HCl , and red-emitting carbon dots via a one-step solvothermal method .


Physical And Chemical Properties Analysis

The molecular weight of 1,2,4,5-Benzenetetramine tetrahydrochloride is 284.01 g/mol . The melting point is ≥300 °C (lit.) .

Scientific Research Applications

Synthesis of Carbon Dots

A study by Zhao et al. (2019) reports the synthesis of red-emitting carbon dots using 1,2,4,5-benzenetetramine tetrahydrochloride as a novel carbon source. These carbon dots show potential in detecting methylene blue, indicating applications in sensing and detection technologies (Zhao et al., 2019).

Material Chemistry

Saegusa et al. (1997) synthesized fluorine-containing aromatic polybenzimidazoles using 1,2,4,5-benzenetetramine tetrahydrochloride. These polymers exhibit high thermal stability and mechanical properties, suggesting applications in material science (Saegusa et al., 1997).

Organic Chemistry Applications

Mataka et al. (1989) described the use of 1,2,4,5-benzenetetramine tetrahydrochloride in the preparation and reduction of certain sulfur nitrides, contributing to the field of organic chemistry (Mataka et al., 1989).

Metal-Organic Frameworks

Muesmann et al. (2010) detailed the synthesis of benzene 1,2,4,5-tetrasulfonic acid from 1,2,4,5-tetrachlorobenzene, leading to the development of metal-organic frameworks, showcasing the compound's utility in coordination chemistry (Muesmann et al., 2010).

Safety And Hazards

The safety data sheet indicates that 100% of the mixture consists of component(s) of unknown acute oral toxicity, unknown acute dermal toxicity, unknown acute hazards to the aquatic environment, and unknown long-term hazards to the aquatic environment .

Future Directions

The compound has been used to improve the power conversion efficiency (PCE) and stability of perovskite solar cells (PSCs) by forming an analogous 2D unsymmetrical perovskite film . It has also been used as a dual-function electrolyte additive for lithium metal batteries (LMBs), providing a promising design principle of multifunctional electrolyte additive .

properties

IUPAC Name

benzene-1,2,4,5-tetramine;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.4ClH/c7-3-1-4(8)6(10)2-5(3)9;;;;/h1-2H,7-10H2;4*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDGCIJWPWHAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)N)N)N.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196371
Record name Benzene-1,2,4,5-tetrayltetraamine tetrahydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5-Benzenetetramine tetrahydrochloride

CAS RN

4506-66-5
Record name Benzene-1,2,4,5-tetrayltetraamine tetrahydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004506665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene-1,2,4,5-tetrayltetraamine tetrahydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene-1,2,4,5-tetrayltetraamine tetrahydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
308
Citations
V Golubovskaya, L Curtin, A Groman, S Sexton… - Archives of …, 2015 - Springer
Y15 or inhibitor 14 (1,2,4,5-benzenetetramine tetrahydrochloride) is a potent and specific inhibitor of focal adhesion kinase that inhibits its autophosphorylation activity, decreases the …
Number of citations: 29 link.springer.com
JOE Sosoe, T Maris, JD Wuest - Crystal Growth & Design, 2023 - ACS Publications
Benzenetetramines, like other aromatic compounds with multiple NH 2 groups, are easily oxidized and are attractive candidates for use as components of redox-active organic materials…
Number of citations: 1 pubs.acs.org
D Zhao, X Liu, C Wei, Y Qu, X **ao, H Cheng - RSC advances, 2019 - pubs.rsc.org
The synthesis of carbon dots (CDs) with long wavelengths, particularly the red-emitting ones, has always been the focus of researchers, and a carbon source is critical in this process. In …
Number of citations: 44 pubs.rsc.org
Y Saegusa, M Horikiri… - … Chemistry and Physics, 1997 - Wiley Online Library
Two novel fluorine‐containing aromatic polybenzimidazoles were synthesized by direct polycondensation of 4,4′‐(hexafluoroisopropylidene)dibenzoic acid with 3,3′‐…
Number of citations: 25 onlinelibrary.wiley.com
MG Rabbani, AK Sekizkardes, OM El-Kadri… - Journal of Materials …, 2012 - pubs.rsc.org
A pyrene-based benzimidazole-linked polymer (BILP-10) has been synthesized by the co-condensation of 1,3,6,8-tetrakis(4-formylphenyl)pyrene and 1,2,4,5-benzenetetramine …
Number of citations: 163 pubs.rsc.org
Z Su, L Ma, J Wei, X Bai, N Wang… - Applied Organometallic …, 2022 - Wiley Online Library
The design and synthesis of efficient heterogeneous catalysts for catalytic conversion of CO 2 are an important challenge. The novel zinc porphyrin polymer reported herein, [ZnPy + …
Number of citations: 8 onlinelibrary.wiley.com
HK Sadhanala, S Aryal, K Sharma, Z Orpaz… - Sensors and Actuators B …, 2022 - Elsevier
The magnesium (Mg 2+ ) ion is the second most abundant intracellular cation after potassium, and it is involved in a variety of biological processes and physiological functions. Because …
Number of citations: 9 www.sciencedirect.com
JOE Sosoe, C Malveau, T Maris, R Iftimie… - The Journal of Organic …, 2023 - ACS Publications
Like hydroquinones and quinones, aromatic compounds with multiple NH 2 groups and the corresponding quinonediimines have the potential to serve as components of useful redox-…
Number of citations: 1 pubs.acs.org
M Wang, J Zhao, D Zhang, Z Chen, J Zheng… - Journal of …, 2022 - Elsevier
In the design of carbon-based electrode materials, the introduction of heteroatoms and fabrication of the hierarchical porous structures are two important strategies to improve the …
Number of citations: 8 www.sciencedirect.com
E Karna, L Szoka, J Palka - Molecular and cellular biochemistry, 2012 - Springer
Products of prolidase [EC 3.4.13.9] activity, proline or hydroxyproline, contribute to up-regulation of hypoxia-inducible factor-1α (HIF-1α). Prolidase activity is regulated by β 1 -integrin …
Number of citations: 15 link.springer.com

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